2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol
Description
2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol is a synthetic organic compound featuring a 2-methylpropane-1,3-diol backbone substituted with a 5-bromothiophen-2-ylmethylamino group. The bromothiophene group introduces electron-withdrawing and lipophilic characteristics, while the diol enhances solubility and hydrogen-bonding capacity .
Properties
Molecular Formula |
C9H14BrNO2S |
|---|---|
Molecular Weight |
280.18 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C9H14BrNO2S/c1-9(5-12,6-13)11-4-7-2-3-8(10)14-7/h2-3,11-13H,4-6H2,1H3 |
InChI Key |
RAHDTIFEDSXHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol involves several steps. One common method includes the reaction of 5-bromothiophene-2-carbaldehyde with methylamine to form an intermediate, which is then reduced to yield the final product . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
Chemical Reactions Analysis
2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, modulating their activity. The amino alcohol backbone allows the compound to form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Diol Backbones
(a) 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol
- Structure: Similar 2-methylpropane-1,3-diol core but substituted with a hydroxybenzylideneamino group instead of bromothiophene.
- However, the absence of bromine reduces molecular weight and lipophilicity compared to the target compound.
- Applications : Demonstrated 97% inhibition efficiency (IE) as a corrosion inhibitor for mild steel in acidic environments .
(b) 2-((2-Hydroxynaphthalen-1-yl)methyleneamino)-2-methylpropane-1,3-diol
- Structure : Naphthalene substituent introduces a larger aromatic system.
- Properties : Increased molecular size compared to the hydroxybenzylidene derivative but lower IE (93%) despite higher aromaticity. This highlights the importance of heteroatoms (e.g., bromine, sulfur) over pure aromaticity in enhancing activity .
(c) 3-[2-(5-Bromothiophen-2-yl)propan-2-yl]-5-cyclopropyl-4-ethyl-4H-1,2,4-triazole Monohydrochloride (9l)
Compounds with Propane-1,3-diol Derivatives
(a) threo-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol
- Structure : Features methoxyphenyl and hydroxypropyl substituents on the diol backbone.
- Properties : Enhanced solubility due to multiple hydroxyl groups but reduced steric bulk compared to the bromothiophene derivative. Isolated from natural sources (e.g., hawthorn), indicating bioactivity in plant systems .
(b) Non-phenolic β-O-4 Lignin Model Compounds (e.g., erythro/threo-2-(methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol)
Physicochemical and Functional Comparisons
Mechanistic Insights
- Corrosion Inhibition : The target compound’s bromothiophene may adsorb onto metal surfaces via sulfur-metal interactions, complementing the diol’s hydrogen-bonding capacity. This dual functionality could outperform purely aromatic inhibitors .
- Biological Activity : Bromothiophene’s electronegativity may enhance binding to enzymatic pockets, as seen in compound 9l’s inhibition of 11β-HSD1 .
- Stability : Unlike β-O-4 lignin models, the target compound’s lack of ether linkages and presence of bromine likely improve resistance to hydrolysis .
Biological Activity
2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol, also known by its IUPAC name, exhibits significant potential in various biological applications. This compound, with a molecular formula of C9H14BrNO2S, has garnered attention for its structural properties and biological activities.
- Molecular Weight : 280.18 g/mol
- CAS Number : 1493984-36-3
- Purity : ≥95%
- Structure : The compound features a bromothiophene moiety attached to a diol structure, which is critical for its biological interactions.
Biological Activity
The biological activity of this compound has been explored in several studies, revealing its potential in pharmacology and biochemistry.
Pharmacological Potential
- Beta-Blocker Precursor : Research indicates that this compound may serve as a precursor in the synthesis of beta-blockers such as Bupranolol. Its chiral nature allows for the production of both racemic and enantiomerically pure forms, which can exhibit different pharmacological profiles .
- Antioxidant Activity : Studies have suggested that compounds containing thiophene rings often exhibit antioxidant properties. The presence of the bromine atom may enhance these effects by stabilizing radical intermediates .
- Antimicrobial Properties : Initial screenings have shown that derivatives of bromothiophenes possess antimicrobial activity. This suggests that this compound could potentially inhibit bacterial growth, although specific data on this compound is limited .
Crystal Structure Analysis
A detailed study on the crystal structure of the compound reveals insights into its molecular interactions:
- Crystallography : The compound crystallizes in a specific space group (P212121), which influences its packing and potential interactions with biological targets .
Comparative Analysis with Related Compounds
The proposed mechanism involves the interaction of the hydroxyl groups with biological macromolecules, potentially leading to modulation of enzymatic activities or receptor binding. The bromine substituent may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
